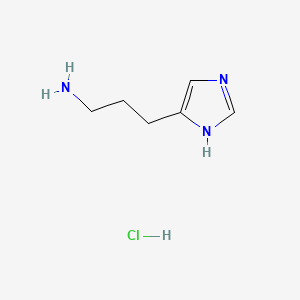![molecular formula C10H24N2O10 B561470 DI[Tris(hydroxymethyl)aminomethane] oxalate CAS No. 108321-13-7](/img/structure/B561470.png)
DI[Tris(hydroxymethyl)aminomethane] oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI[Tris(hydroxymethyl)aminomethane] oxalate, also known as Trizma® oxalate, is a chemical compound with the empirical formula C10H24N2O10 and a molecular weight of 332.30 g/mol . It is commonly used as a reagent in various scientific applications due to its buffering properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DI[Tris(hydroxymethyl)aminomethane] oxalate involves the reaction of Tris(hydroxymethyl)aminomethane with oxalic acid. The reaction typically occurs in an aqueous solution, where the Tris(hydroxymethyl)aminomethane acts as a base, neutralizing the oxalic acid to form the oxalate salt. The reaction can be represented as follows:
2NH2C(CH2OH)3+H2C2O4→(NH2C(CH2OH)3)2C2O4
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
DI[Tris(hydroxymethyl)aminomethane] oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler amines or alcohols.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
DI[Tris(hydroxymethyl)aminomethane] oxalate is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Employed in the preparation of biological buffers for cell culture and molecular biology experiments.
Medicine: Utilized in the formulation of pharmaceutical products and diagnostic assays.
Wirkmechanismus
The buffering action of DI[Tris(hydroxymethyl)aminomethane] oxalate is due to its ability to maintain a stable pH in solution. The compound can donate or accept protons (H+) depending on the pH of the environment, thus resisting changes in pH. This property is particularly useful in biological and chemical systems where maintaining a constant pH is crucial for the stability and activity of various molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): A widely used biological buffer with similar properties but without the oxalate component.
Tris(hydroxymethyl)aminomethane hydrochloride: Another variant used in buffer formulations.
Tris(hydroxymethyl)aminomethane acetate: Used in specific buffer systems requiring acetate ions
Uniqueness
DI[Tris(hydroxymethyl)aminomethane] oxalate is unique due to its combination of Tris and oxalate, providing enhanced buffering capacity and stability in certain applications. The presence of oxalate ions can also introduce additional chemical properties, making it suitable for specific industrial and research applications .
Eigenschaften
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11NO3.C2H2O4/c2*5-4(1-6,2-7)3-8;3-1(4)2(5)6/h2*6-8H,1-3,5H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZHGPZTTLPMRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

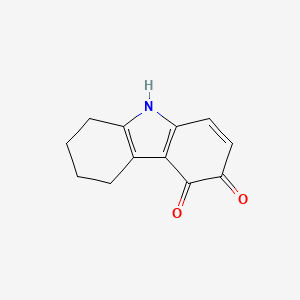
![2-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]-8-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5-methyltetrazole](/img/structure/B561392.png)
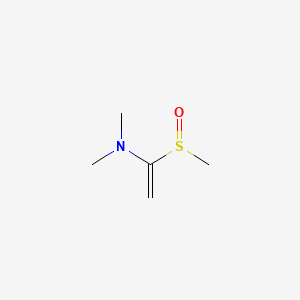

![(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B561398.png)
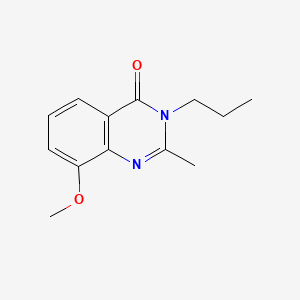
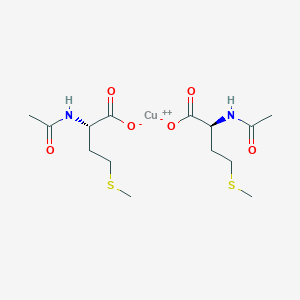
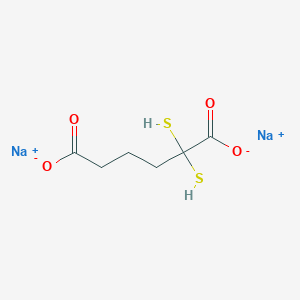
![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide](/img/structure/B561406.png)

